molecular formula C6H14ClNO B1401391 (S)-Piperidin-3-ylmethanol hydrochloride CAS No. 1125551-75-8

(S)-Piperidin-3-ylmethanol hydrochloride

Cat. No.: B1401391
CAS No.: 1125551-75-8
M. Wt: 151.63 g/mol
InChI Key: VLFTUQPTEOPYGV-RGMNGODLSA-N
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Description

(S)-Piperidin-3-ylmethanol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Scientific Research Applications

(S)-Piperidin-3-ylmethanol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Piperidin-3-ylmethanol hydrochloride typically involves the reduction of piperidin-3-one using a suitable reducing agent. One common method is the reduction of piperidin-3-one with sodium borohydride in the presence of methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the catalytic hydrogenation of piperidin-3-one using a palladium catalyst under high pressure and temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. This method is preferred for large-scale production due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

(S)-Piperidin-3-ylmethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of piperidin-3-one or piperidin-3-aldehyde.

    Reduction: Formation of various reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine compounds with different functional groups.

Mechanism of Action

The mechanism of action of (S)-Piperidin-3-ylmethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A parent compound with a similar structure but lacking the hydroxyl group.

    Piperidin-3-one: An oxidized form of (S)-Piperidin-3-ylmethanol hydrochloride.

    Piperidin-3-aldehyde: Another oxidized derivative with an aldehyde functional group.

Uniqueness

This compound is unique due to its chiral nature and the presence of both a piperidine ring and a hydroxyl group. This combination of features makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

[(3S)-piperidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFTUQPTEOPYGV-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743572
Record name [(3S)-Piperidin-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125551-75-8
Record name [(3S)-Piperidin-3-yl]methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Piperidin-3-ylmethanol hydrochloride
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Reactant of Route 6
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